molecular formula C12H17ClN2O3 B14785386 Methyl benzyl-L-asparaginate hydrochloride

Methyl benzyl-L-asparaginate hydrochloride

Cat. No.: B14785386
M. Wt: 272.73 g/mol
InChI Key: QDFRLDCETLZVTL-UHFFFAOYSA-N
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Description

Methyl benzyl-L-asparaginate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 and a molecular weight of 272.73 g/mol . This compound is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt, which increases the compound’s stability and solubility .

Industrial Production Methods

Industrial production of methyl benzyl-L-asparaginate hydrochloride may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl benzyl-L-asparaginate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl benzyl-L-asparaginate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl benzyl-L-asparaginate hydrochloride involves its interaction with cellular enzymes and proteins. It can inhibit the synthesis of proteins by mimicking L-asparagine, thereby disrupting cellular processes that rely on this amino acid. This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit protein synthesis in cancer cells is being investigated .

Comparison with Similar Compounds

Similar Compounds

    L-Asparagine: The parent amino acid from which methyl benzyl-L-asparaginate hydrochloride is derived.

    L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.

    Methyl L-asparaginate: A simpler ester derivative of L-asparagine.

Uniqueness

This compound is unique due to its benzyl group, which enhances its lipophilicity and potentially its ability to interact with cellular membranes. This structural modification may confer unique biological activities and make it a valuable tool in scientific research .

Properties

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

methyl 4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride

InChI

InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H

InChI Key

QDFRLDCETLZVTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl

Origin of Product

United States

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